molecular formula C7H14O2 B2576559 Methyl 2,3-dimethylbutanoate CAS No. 30540-29-5

Methyl 2,3-dimethylbutanoate

Cat. No.: B2576559
CAS No.: 30540-29-5
M. Wt: 130.187
InChI Key: YLXGEYQXFJAIBQ-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethylbutanoate is an organic compound belonging to the ester family. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry. The compound’s molecular formula is C7H14O2, and it is derived from the esterification of 2,3-dimethylbutanoic acid with methanol.

Scientific Research Applications

Methyl 2,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Utilized in the flavor and fragrance industry for its fruity aroma, and as an intermediate in the synthesis of other organic compounds.

Safety and Hazards

The safety data sheet for a similar compound, methyl 2,2-dimethylbutanoate, suggests that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment .

Relevant Papers One relevant paper discusses the metabolism of a synthetic cannabinoid, 4F-MDMB-BINACA, which is a tert-leucinate derivative synthetic cannabinoid known to adversely impact health . The paper evaluates the suitability of three different modes of monitoring metabolism: HepG2 liver cells, fungus Cunninghamella elegans (C. elegans), and pooled human liver microsomes (HLM) for comparison with human in-vivo metabolism in identifying suitable urinary marker(s) for 4F-MDMB-BINACA intake .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethylbutanoate can be synthesized through the esterification reaction of 2,3-dimethylbutanoic acid with methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction mixture of 2,3-dimethylbutanoic acid and methanol is passed through a reactor containing an acid catalyst. The product is then separated and purified through distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Grignard reagents or organolithium compounds in anhydrous ether.

Major Products Formed:

    Oxidation: 2,3-dimethylbutanoic acid or 2,3-dimethylbutanone.

    Reduction: 2,3-dimethylbutanol.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2,3-dimethylbutanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.

Comparison with Similar Compounds

    Methyl butanoate: Another ester with a fruity odor, but with a simpler structure lacking the dimethyl substitution.

    Ethyl 2,3-dimethylbutanoate: Similar in structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.

    Methyl 3,3-dimethylbutanoate: Similar ester but with the dimethyl groups on the third carbon, affecting its reactivity and applications.

Uniqueness: Methyl 2,3-dimethylbutanoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of two methyl groups on the second and third carbons provides steric hindrance, affecting its chemical behavior compared to other esters.

Properties

IUPAC Name

methyl 2,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(2)6(3)7(8)9-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXGEYQXFJAIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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